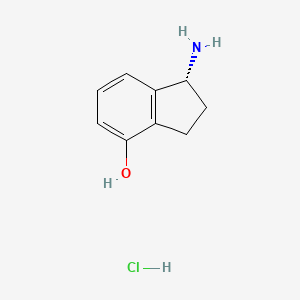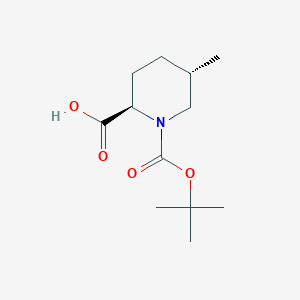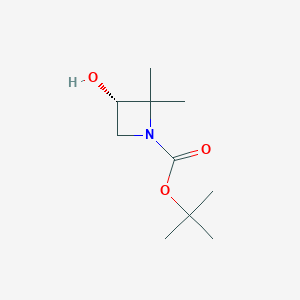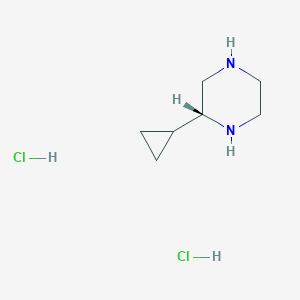
(R)-2-Cyclopropyl-piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-2-Cyclopropyl-piperazine dihydrochloride (also known as R-CPP-dihydrochloride) is a cyclic diamine compound with a unique structure and properties. It has been used in a variety of scientific research applications, including as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development.
Aplicaciones Científicas De Investigación
R-CPP-dihydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development. It has also been used in the synthesis of chiral compounds, as well as in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of R-CPP-dihydrochloride is not fully understood. However, it is believed that the cyclic structure of the compound allows it to interact with biological targets, such as enzymes and receptors, in a specific manner. This interaction is thought to be responsible for the biological effects of the compound, such as its ability to modulate the activity of enzymes and receptors.
Biochemical and Physiological Effects
R-CPP-dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of receptor activity, and the stimulation of cell growth. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Furthermore, it has been shown to have neuroprotective and neuroregenerative effects, as well as to modulate the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of R-CPP-dihydrochloride in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound, making it an attractive choice for research. Second, it is a stable compound, making it suitable for use in a variety of experimental conditions. Third, it is a non-toxic compound, making it safe to use in laboratory experiments. Finally, it is a versatile compound, making it suitable for use in a variety of scientific research applications.
However, there are some limitations to the use of R-CPP-dihydrochloride in laboratory experiments. First, it is a relatively new compound, and its mechanism of action is not fully understood. Second, the compound is sensitive to light and air, making it difficult to store and handle. Finally, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Given the potential of R-CPP-dihydrochloride for use in scientific research applications, there are a number of potential future directions for its use. First, it could be used in the development of new drugs, as its unique structure and properties make it an attractive candidate for drug discovery and development. Second, it could be used in the synthesis of chiral compounds, as its cyclic structure makes it suitable for use in asymmetric synthesis. Third, it could be used in the synthesis of polymers and other materials, as its unique structure and properties make it an attractive candidate for use in material science. Finally, it could be used in the development of new biological sensors, as its unique structure and properties make it an attractive candidate for use in biosensing applications.
Métodos De Síntesis
R-CPP-dihydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropyl-piperazine with a halogenating agent such as bromine or chlorine. The reaction proceeds via a nucleophilic substitution reaction in which the halogen atom is replaced by the nucleophile, resulting in the formation of a cyclic diamine compound. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be improved by the use of catalysts such as palladium or nickel.
Propiedades
IUPAC Name |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Cyclopropyl-piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



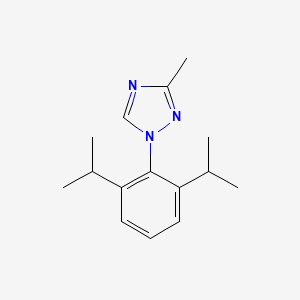
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
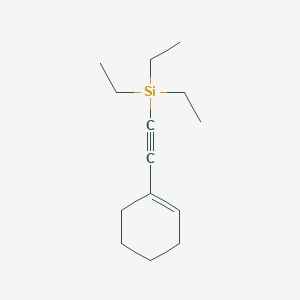

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)


